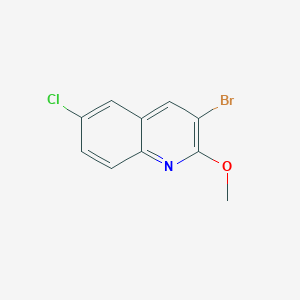![molecular formula C20H18O B11850950 1-{2-[(3-Methylnaphthalen-2-yl)methyl]phenyl}ethan-1-one CAS No. 111787-59-8](/img/structure/B11850950.png)
1-{2-[(3-Methylnaphthalen-2-yl)methyl]phenyl}ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-((3-Methylnaphthalen-2-yl)methyl)phenyl)ethanone is an organic compound with the molecular formula C20H18O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a phenyl group attached to an ethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((3-Methylnaphthalen-2-yl)methyl)phenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
化学反应分析
Types of Reactions
1-(2-((3-Methylnaphthalen-2-yl)methyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction may produce alcohols
科学研究应用
1-(2-((3-Methylnaphthalen-2-yl)methyl)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(2-((3-Methylnaphthalen-2-yl)methyl)phenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation. Detailed studies are required to elucidate the exact mechanisms and molecular targets .
相似化合物的比较
Similar Compounds
1-(2-((3-Methylnaphthalen-2-yl)methyl)phenyl)ethanol: A reduced form of the compound with an alcohol group instead of an ethanone group.
2-(1-Methyl-1H-naphtho(1,2-d)thiazol-2-ylidene)-1-phenyl-ethanone: A structurally similar compound with a thiazole ring.
Uniqueness
1-(2-((3-Methylnaphthalen-2-yl)methyl)phenyl)ethanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
属性
CAS 编号 |
111787-59-8 |
|---|---|
分子式 |
C20H18O |
分子量 |
274.4 g/mol |
IUPAC 名称 |
1-[2-[(3-methylnaphthalen-2-yl)methyl]phenyl]ethanone |
InChI |
InChI=1S/C20H18O/c1-14-11-16-7-3-4-8-17(16)12-19(14)13-18-9-5-6-10-20(18)15(2)21/h3-12H,13H2,1-2H3 |
InChI 键 |
CDOSWHXAQJPZMZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC=CC=C2C=C1CC3=CC=CC=C3C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



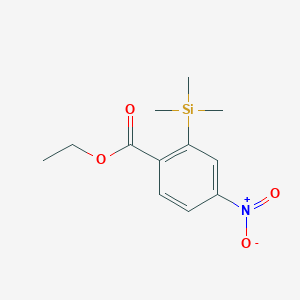
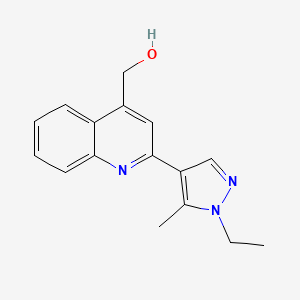
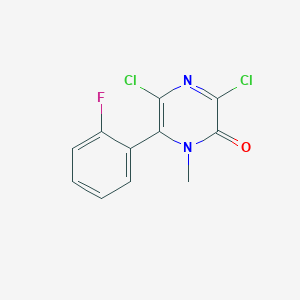
![Tert-butyl 4-amino-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11850889.png)
![4-Chloro-2,5,6-trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11850906.png)
![Ethyl 6-methoxy-2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate](/img/structure/B11850912.png)
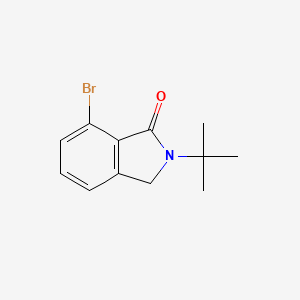

![Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11850932.png)
![Benzyl imidazo[1,2-a]pyridin-3-ylcarbamate](/img/structure/B11850936.png)
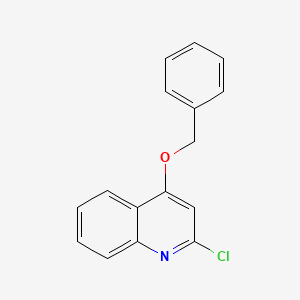
![Benzenamine, 2-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B11850959.png)
